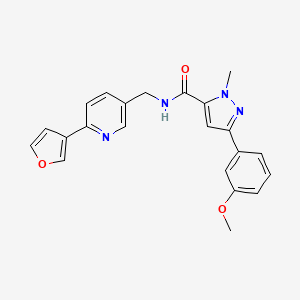
N-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
BenchChem offers high-quality N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor-Eigenschaften
Diese Verbindung hat aufgrund ihres Potenzials als Antitumormittel Interesse geweckt. Forscher haben ihre Auswirkungen auf verschiedene Krebszelllinien untersucht, darunter Brust-, Lungen- und Darmkrebs. Vorläufige Studien deuten darauf hin, dass sie das Tumorwachstum hemmen und Apoptose (programmierter Zelltod) induzieren kann. Weitere Untersuchungen sind erforderlich, um ihre Wirkmechanismen aufzuklären und ihre Wirksamkeit in vivo zu beurteilen .
Anti-inflammatorische Aktivität
Die Verbindung zeigt anti-inflammatorische Eigenschaften, was sie für Erkrankungen wie rheumatoide Arthritis, entzündliche Darmerkrankungen und andere entzündliche Störungen relevant macht. Sie kann wichtige Signalwege, die an Entzündungen beteiligt sind, wie die Zytokinproduktion und die NF-κB-Signalgebung, modulieren. Forscher untersuchen aktiv ihr Potenzial als neuartiges entzündungshemmendes Mittel .
Neuroprotektive Wirkungen
In-vitro- und Tierstudien haben gezeigt, dass diese Verbindung neuroprotektive Eigenschaften besitzt. Sie kann das neuronale Überleben verbessern, oxidativen Stress reduzieren und Neuroinflammation mildern. Diese Ergebnisse deuten auf ihre potenzielle Anwendung bei neurodegenerativen Erkrankungen wie Alzheimer und Parkinson hin .
Anti-mikrobielle Aktivität
Forscher haben die antimikrobiellen Wirkungen der Verbindung gegen Bakterien, Pilze und Viren untersucht. Sie verspricht ein Breitband-Antimikrobenzmittel zu sein, das sowohl gegen grampositive als auch gegen gramnegative Bakterien wirkt. Ihre Wirkungsweise beinhaltet die Störung von mikrobiellen Membranen und die Interferenz mit essentiellen Zellprozessen .
Metabolische Syndrome und Diabetes
Die Wechselwirkungen der Verbindung mit Stoffwechselwegen haben Aufmerksamkeit erregt. Sie kann den Glukosestoffwechsel, das Lipidprofil und die Insulinempfindlichkeit beeinflussen. Forscher untersuchen ihr Potenzial bei der Behandlung von metabolischen Syndromen und Typ-2-Diabetes .
Arzneimittel-Abgabesysteme
Aufgrund ihrer einzigartigen chemischen Struktur könnte diese Verbindung als Baustein für Arzneimittel-Abgabesysteme dienen. Forscher untersuchen ihre Verwendung bei der gezielten Arzneimittelabgabe, Nanopartikelformulierungen und der Verbesserung der Bioverfügbarkeit schlecht löslicher Arzneimittel .
Weitere Anwendungen
Über die genannten Bereiche hinaus untersuchen laufende Forschungen ihre Auswirkungen auf die Hautgesundheit, die Wundheilung und Autoimmunerkrankungen. Mit zunehmendem Verständnis können zusätzliche Anwendungen entstehen .
Eigenschaften
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-5-(3-methoxyphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-26-21(11-20(25-26)16-4-3-5-18(10-16)28-2)22(27)24-13-15-6-7-19(23-12-15)17-8-9-29-14-17/h3-12,14H,13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIGDYWOPHFHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
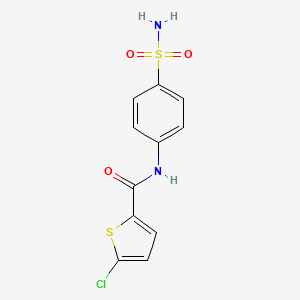
![7-Chloro-1-(2-methoxyphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2563556.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2563557.png)
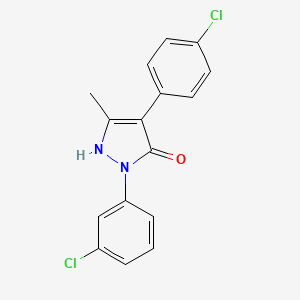
![7-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2563561.png)
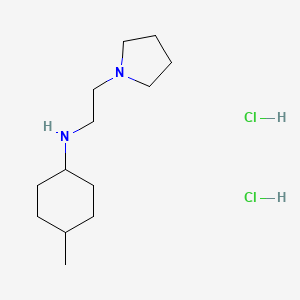

![N-[(dimethylamino)methylene]-N-[(4-methylbenzyl)oxy]urea](/img/structure/B2563568.png)
![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]ethanamine](/img/structure/B2563570.png)
![5H,6H,7H,8H-Imidazo[1,2-A]pyridin-5-ylmethanol](/img/structure/B2563571.png)
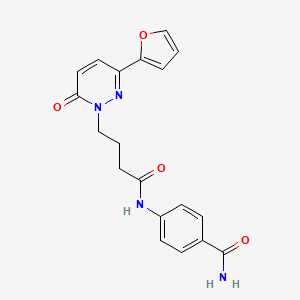
![5-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2563573.png)
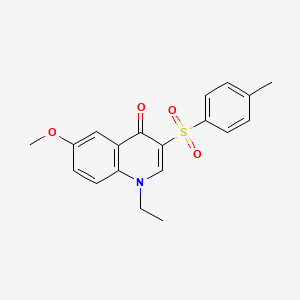
![ethyl 2-[2-(4-chlorophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2563575.png)
